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molecular formula C14H14ClN3O3 B8582554 5-(2-Amino-6-chloropyrimidin-4-yl)-2-methoxy-4-methylbenzoic acid methyl ester

5-(2-Amino-6-chloropyrimidin-4-yl)-2-methoxy-4-methylbenzoic acid methyl ester

Cat. No. B8582554
M. Wt: 307.73 g/mol
InChI Key: JEJIXQNUXNEYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362236B2

Procedure details

2-Amino-4,6-dichloropyrimidine (246 mg, 1.5 mmol), palladium acetate (17 mg, 0.07 mmol), triphenylphosphine (59 mg, 0.22 mmol), sodium bicarbonate (168 mg, 2.0 mmol), 1,2-dimethoxyethane (2.5 ml), and water (1.0 ml) were placed in a reaction vessel. The resulting mixture was stirred at 80° C. for 10 minutes. A 1,2-dimethoxyethane (2.5 ml) solution of 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester (294 mg, 1.0 mmol) obtained in Step 3 above was added dropwise to the mixture. The resulting mixture was stirred at 80° C. for 14 hours. The reaction solution was diluted with ethyl acetate (100 ml), and washed three times with water (40 ml), and then with a saturated aqueous sodium chloride solution (40 ml). The washed ethyl acetate solution was dried over anhydrous sodium sulfate (10 g). After filtration, the filtrate was concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=2:1) to yield 5-(2-amino-6-chloropyrimidin-4-yl)-2-methoxy-4-methylbenzoic acid methyl ester (Compound 1-2) (164 mg) as a yellow solid material.
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)(O)[O-].[Na+].[CH3:34][O:35][C:36](=[O:55])[C:37]1[CH:42]=[C:41](B2OC(C)(C)C(C)(C)O2)[C:40]([CH3:52])=[CH:39][C:38]=1[O:53][CH3:54]>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.COCCOC.O>[CH3:34][O:35][C:36](=[O:55])[C:37]1[CH:42]=[C:41]([C:4]2[CH:5]=[C:6]([Cl:8])[N:7]=[C:2]([NH2:1])[N:3]=2)[C:40]([CH3:52])=[CH:39][C:38]=1[O:53][CH3:54] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
246 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
59 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
168 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
17 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
2.5 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
294 mg
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)B1OC(C(O1)(C)C)(C)C)C)OC)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 80° C. for 14 hours
Duration
14 h
WASH
Type
WASH
Details
washed three times with water (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed ethyl acetate solution was dried over anhydrous sodium sulfate (10 g)
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)C1=NC(=NC(=C1)Cl)N)C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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